molecular formula C17H12N2O3 B12638422 4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile CAS No. 920299-53-2

4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B12638422
CAS No.: 920299-53-2
M. Wt: 292.29 g/mol
InChI Key: MHUHYLXRJWNNGP-UHFFFAOYSA-N
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Description

4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is a functionally substituted phthalonitrile derivative designed for advanced materials research. Its molecular structure integrates a phthalonitrile core with acetyl and methoxy functional groups, making it a highly valuable building block for the synthesis of novel phthalocyanine complexes . Phthalocyanines derived from such precursors are of significant interest due to their extensive applications in catalysis, organic electronics, chemical sensors, and non-linear optics . Compounds in this class are noted for their high thermal and oxidative stability, which also makes them suitable for developing high-performance polymer composites with a strong degree of cross-linking . The synthetic route for related phenoxy-substituted phthalonitriles typically involves a nucleophilic aromatic substitution reaction between a nitrophthalonitrile and a corresponding phenolic compound in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

920299-53-2

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

4-(4-acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H12N2O3/c1-11(20)12-4-6-16(17(8-12)21-2)22-15-5-3-13(9-18)14(7-15)10-19/h3-8H,1-2H3

InChI Key

MHUHYLXRJWNNGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)OC

Origin of Product

United States

Preparation Methods

Preparation of 4-Acetyl-2-methoxyphenol

The synthesis begins with the preparation of 4-acetyl-2-methoxyphenol (acetovanillone), which is a key intermediate. This compound can be synthesized via methylation and acetylation reactions on phenolic precursors.

Reaction Conditions:

  • Reagents: Acetovanillone (500 mg, 3 mmol), pyridine (0.5 mL), anhydrous acetic acid (0.6 mL)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature (20°C)
  • Duration: 3 hours

Procedure:
The mixture is stirred at room temperature, extracted using diethyl ether, and dried over anhydrous magnesium sulfate. The product is purified by silica gel column chromatography using a mobile phase of n-hexane:ethyl acetate (4:1).

Yield: ~100%
Melting Point: 58.7°C
NMR Data: δ ppm: 7.60 (d, H-3), 7.55 (dd, H-5), 7.12 (d, H-6), 3.89 (s, OCH3), 2.59 (s, OCOCH3), 2.33 (s, COCH3).

Formation of Methoxyphenoxyphthalonitrile

Coupling Reaction

The next step involves coupling a methoxyphenol derivative with phthalonitrile to form a phenoxy-substituted phthalonitrile.

Reaction Conditions:

Procedure:
After dissolution of the reagents in DMF, potassium carbonate is added alongside water in a ratio of one-third to DMF volume. The reaction mixture is stirred at elevated temperatures and then cooled to ~278 K before being poured into an excess of aqueous NaCl solution. The precipitate is filtered and recrystallized from a mixture of isopropanol and water.

Yield:

  • For ortho-isomer: ~75%
  • For meta-isomer: ~89%.

Final Coupling to Form Target Compound

Synthesis of 4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile

The final step involves coupling the acetophenone derivative with the substituted phthalonitrile.

Reaction Conditions:

  • Reagents: Prepared methoxyphenoxyphthalonitrile and acetophenone derivative
  • Catalyst/Promoter: Pyridine or other bases
  • Solvent: Dry ethanol or tetrahydrofuran
  • Temperature: Room temperature or slightly elevated conditions

Procedure:
The reaction typically occurs under nitrogen gas to avoid oxidation or hydrolysis side reactions. The product is isolated by solvent evaporation and purified through recrystallization or chromatography.

Summary of Experimental Data

Step Reagents & Conditions Yield (%) Key Observations
Preparation of acetovanillone Acetovanillone + Acetic acid in THF ~100% High purity achieved through column chromatography
Coupling to methoxyphenoxyphthalonitrile Methoxyphenol + Phthalonitrile in DMF ~75–89% Recrystallization from isopropanol-water improves yield
Final coupling reaction Methoxyphenoxyphthalonitrile + Acetophenone derivative Not reported Requires inert atmosphere to prevent side reactions

Notes on Crystallographic Analysis

The compound's molecular structure has been confirmed using single-crystal X-ray diffraction studies. Key findings include:

  • Dihedral angle between phthalonitrile and methoxyacetophenone groups: ~81°.
  • Bond lengths and angles are consistent with expected values for substituted phthalonitriles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as bromine, chlorine, and nitric acid in the presence of catalysts like iron or aluminum chloride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is C17H12N2O3C_{17}H_{12}N_{2}O_{3}. The compound features a non-planar structure, characterized by a dihedral angle of 81.1° between the phthalonitrile unit and the methoxyacetophenone group . This structural configuration influences its reactivity and interactions with other molecules.

Synthesis of Phthalocyanines

One of the primary applications of this compound is as a precursor in the synthesis of phthalocyanines, which are important in various fields such as:

  • Chemical Sensors : Phthalocyanines can be used to detect gases and other chemical substances due to their electronic properties.
  • Electrochromism : They exhibit color changes upon electrical stimulation, making them useful in display technologies.
  • Photodynamic Therapy : These compounds can generate reactive oxygen species upon light activation, which can be utilized in cancer treatment .

Material Science

The compound's unique structural properties make it suitable for applications in material science:

  • Semiconductor Materials : The electronic properties derived from its structure can be harnessed in the development of organic semiconductors.
  • Liquid Crystals : Its ability to form ordered structures lends itself to applications in liquid crystal displays (LCDs) .

Case Study 1: Synthesis and Characterization

A study by Kartal et al. (2006) focused on the synthesis and crystallographic characterization of this compound. The researchers utilized single-crystal X-ray diffraction techniques to elucidate its structure, providing insights into the compound's stability and potential reactivity .

Case Study 2: Application in Photodynamic Therapy

Research has indicated that derivatives of phthalocyanine synthesized from this compound show promise in photodynamic therapy applications. These derivatives demonstrated effective cellular uptake and phototoxicity against cancer cells when activated by specific wavelengths of light .

Mechanism of Action

The mechanism of action of 4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is not well-studied. its chemical structure suggests that it may interact with biological targets through electrophilic aromatic substitution reactions, forming covalent bonds with nucleophilic sites on proteins or DNA . Further research is needed to elucidate its specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Crystallographic Properties

The position of substituents on the phenoxy ring significantly affects molecular geometry and crystal packing. Key comparisons include:

Compound Name Substituents (Phenoxy Ring) Crystal System Space Group Unit Cell Parameters (Å) Dihedral Angle (Phenoxy vs. Benzene) Reference
4-(2-Methoxyphenoxy)benzene-1,2-dicarbonitrile 2-OCH₃ Orthorhombic P2₁2₁2₁ a = 7.73, b = 8.25, c = 19.23 39.0° (twisted conformation)
4-(3-Methoxyphenoxy)benzene-1,2-dicarbonitrile 3-OCH₃ Orthorhombic P2₁2₁2₁ a = 7.85, b = 8.31, c = 19.45 28.5° (less twisted)
4-(Furan-2-ylmethoxy)benzene-1,2-dicarbonitrile Furan-CH₂O- Orthorhombic P2₁2₁2₁ a = 3.97, b = 14.30, c = 19.21 53.45° (large steric hindrance)

Key Observations:

  • Methoxy Position: The 2-methoxy derivative exhibits a larger dihedral angle (39.0°) compared to the 3-methoxy analog (28.5°), indicating greater steric hindrance when substituents occupy ortho positions .
  • Acetyl vs. Methoxy: The acetyl group in 4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile introduces stronger electron-withdrawing effects and steric bulk compared to simpler methoxy or hydroxy substituents. This may lead to distinct packing motifs and solubility properties.

Electronic and Spectroscopic Properties

  • 4-Amino-5-(2-hydroxybenzylidene-amino)benzene-1,2-dicarbonitrile : Exhibits intramolecular O–H⋯N and intermolecular N–H⋯O hydrogen bonding, stabilizing its crystal structure. Amide bond length: 1.283 Å, slightly longer than analogs (e.g., 1.269 Å in 4-bromo derivatives) due to resonance effects .
  • 4-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile :

    • DFT calculations reveal a planar geometry with frontier orbitals localized on the triazole and nitrile groups.
    • Weak C–H⋯N interactions dominate crystal packing.

Comparison: The acetyl and methoxy groups in the target compound likely alter electron density distribution, affecting UV-Vis absorption and fluorescence compared to simpler derivatives.

Biological Activity

4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C17H12N2O3. This compound features a unique structure characterized by a phthalonitrile unit and a methoxyacetophenone group, which are not coplanar, creating a dihedral angle of 81.1° between them . The biological activity of this compound is an emerging area of interest due to its potential applications in medicinal chemistry and biochemistry.

The biological activity of this compound is not extensively documented; however, its structure suggests possible interactions with biological targets through electrophilic aromatic substitution reactions. This interaction may lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially influencing various biological pathways .

Potential Pharmacological Applications

Research indicates that derivatives of this compound may possess significant biological activities that could be leveraged for pharmaceutical applications. The following areas are particularly noteworthy:

  • Antimicrobial Activity : Some studies suggest that compounds similar to this compound exhibit antimicrobial properties, making them candidates for the development of new antibiotics .
  • Anticancer Properties : Preliminary investigations into the structure-activity relationship (SAR) of related compounds indicate potential anticancer effects, possibly through apoptosis induction in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1,4-Benzenedicarbonitrile StructureKnown for its use in organic synthesis
4-Phenyl-3-buten-2-one StructureExhibits anti-inflammatory properties
4-(Acetylphenoxy)benzenedicarbonitrile StructurePotential anticancer activity

Unique Features

The combination of the methoxyacetophenone and phthalonitrile units in this compound gives it distinct chemical properties compared to other similar compounds. This uniqueness may contribute to its varied biological activities and potential therapeutic applications .

Q & A

Basic Question: What methodologies are recommended for synthesizing 4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile?

Answer:
The synthesis of benzene-dicarbonitrile derivatives typically involves nucleophilic aromatic substitution or etherification reactions. For example, analogous compounds like 4-(furan-2-ylmethoxy)benzene-1,2-dicarbonitrile are synthesized via nucleophilic substitution between activated aromatic dihalides and alkoxy/phenoxy nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) . Key steps include:

  • Reagent selection: Use electron-withdrawing groups (e.g., nitriles) to activate the benzene ring for substitution.
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product from unreacted intermediates.
  • Validation: Confirm purity via melting point analysis, NMR (¹H/¹³C), and IR spectroscopy to detect functional groups like acetyl and methoxy .

Basic Question: How should researchers characterize the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Studies on related compounds (e.g., 4-[2-(cyclohexa-1,4-dien-1-yl)ethoxy]-benzene-1,2-dicarbonitrile) reveal:

  • Data collection: Cool crystals to 100 K to minimize thermal motion artifacts.
  • Key parameters: Bond angles (e.g., C9–C14–C13 ≈ 115.85°) and torsion angles (e.g., C10–C11–C12 ≈ 121.04°) are critical for confirming stereoelectronic effects .
  • Validation: Compare experimental data with density functional theory (DFT)-optimized geometries to resolve discrepancies .

Advanced Question: How can quantum chemical calculations clarify the electronic properties of this compound?

Answer:
DFT studies (e.g., B3LYP/6-311G(d,p)) are used to analyze frontier molecular orbitals (FMOs) and electrostatic potential (ESP) surfaces. For analogous derivatives:

  • HOMO-LUMO gaps: Correlate with reactivity; narrower gaps suggest higher electrophilicity.
  • Charge distribution: The acetyl and methoxy groups induce electron-deficient regions, directing substitution reactions .
  • Software tools: Gaussian or ORCA packages are recommended for computational workflows .

Advanced Question: How should researchers address contradictions in crystallographic data for structurally similar derivatives?

Answer:
Contradictions in bond lengths/angles (e.g., C10–C11–C12 ranging from 118.87° to 121.04° in similar compounds) arise from crystal packing effects or experimental resolution limits . Mitigation strategies:

  • Multi-technique validation: Cross-validate SC-XRD data with powder XRD or neutron diffraction.
  • Thermal analysis: Differential scanning calorimetry (DSC) can detect polymorphic transitions affecting crystallographic parameters .

Advanced Question: What experimental designs are optimal for studying substituent effects on reactivity?

Answer:
To probe substituent effects (e.g., acetyl vs. methoxy groups):

  • Systematic variation: Synthesize analogs with substituents of differing electronic profiles (e.g., electron-donating/-withdrawing groups).
  • Kinetic studies: Monitor reaction rates (e.g., via UV-Vis spectroscopy) in nucleophilic substitution reactions.
  • Computational modeling: Use Hammett constants (σ) to predict substituent influence on transition states .

Advanced Question: How can lattice energy calculations resolve discrepancies in stability predictions?

Answer:
Lattice energy, derived from DFT or force-field methods, quantifies crystal stability. For example:

  • Hydrogen bonding: Weak C–H···N interactions in benzene-dicarbonitriles contribute significantly to lattice energy (~30–40 kJ/mol).
  • Software : Mercury (CCDC) or CrystalExplorer calculate lattice energy from SC-XRD data .

Advanced Question: What strategies improve regioselectivity in derivatization reactions?

Answer:
Regioselectivity is controlled by steric and electronic factors:

  • Directing groups: The methoxy group acts as an ortho/para director, while acetyl groups deactivate specific positions.
  • Catalysis: Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity at targeted sites .

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